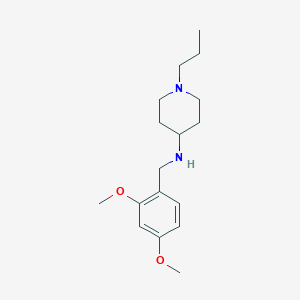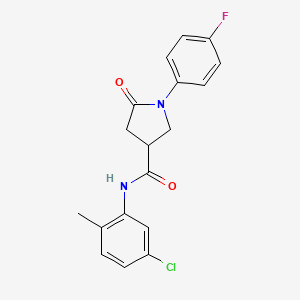![molecular formula C18H10Br2ClNO3S B4892960 3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)
3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide
Übersicht
Beschreibung
3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BRD0705 and has been the subject of numerous studies. In
Wirkmechanismus
BRD0705 binds to the bromodomain of BRD9, preventing its interaction with acetylated lysine residues on histones. This leads to the disruption of the BRD9-containing protein complex, which is involved in the regulation of gene expression. This ultimately results in the downregulation of genes that are associated with cell proliferation and survival.
Biochemical and Physiological Effects:
BRD0705 has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that BRD0705 inhibits the growth of several cancer cell lines, including breast, lung, and colon cancer. In addition, BRD0705 has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects are thought to be mediated through the downregulation of genes that are involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of BRD0705 is its selectivity for the bromodomain-containing protein BRD9. This allows researchers to specifically target this protein and study its role in disease. In addition, BRD0705 has been shown to have significant antitumor activity in vitro, making it a promising candidate for further development as a cancer therapeutic. However, one limitation of BRD0705 is its relatively low potency, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on BRD0705. One area of interest is the development of more potent derivatives of BRD0705, which may have improved antitumor activity. In addition, there is a need for further studies to elucidate the role of BRD9 in disease and to identify other potential targets for therapeutic intervention. Finally, there is a need for in vivo studies to determine the efficacy and safety of BRD0705 in animal models of cancer.
Wissenschaftliche Forschungsanwendungen
BRD0705 has been used in several scientific research studies. One of the primary applications of BRD0705 is as a chemical probe to study the role of bromodomains in epigenetic regulation. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. BRD0705 is a selective inhibitor of the bromodomain-containing protein BRD9, which has been implicated in several diseases, including cancer.
Eigenschaften
IUPAC Name |
3,5-dibromo-N-[2-chloro-4-(thiophene-2-carbonyl)phenyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2ClNO3S/c19-10-7-11(17(24)12(20)8-10)18(25)22-14-4-3-9(6-13(14)21)16(23)15-2-1-5-26-15/h1-8,24H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARJJCHMHZZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-N-[2-chloro-4-(thiophene-2-carbonyl)phenyl]-2-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)


![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![N-(3-cyclopentylpropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4892942.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)